N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-22-15-11-7-6-10-14(15)17(12-16(18)19)23(20,21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFFRLRIPOLUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Sulfonylation of Glycine
The synthesis begins with the protection of glycine’s α-amino group using phenylsulfonyl chloride under Schotten-Baumann conditions. In a typical procedure:
- Glycine (75 mmol) is suspended in 200 mL of 10% sodium hydroxide solution.
- Phenylsulfonyl chloride (82.5 mmol) in dichloromethane is added dropwise at 0°C.
- The reaction is stirred for 12 h at room temperature, yielding N-phenylsulfonyl glycine as a white precipitate (68% yield).
Key Analytical Data :
- $$ ^1H $$-NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 7.2 Hz, 2H, Ar-H), 7.68 (t, J = 7.4 Hz, 1H, Ar-H), 7.58 (t, J = 7.6 Hz, 2H, Ar-H), 4.01 (s, 2H, CH2), 3.85 (s, 1H, NH).
- HRMS (ESI): m/z calculated for C9H10NO4S [M+H]+ 244.0378, found 244.0381.
Copper-Catalyzed C-N Arylation
The N-phenylsulfonyl glycine intermediate undergoes Ullmann-type coupling with 2-iodoethoxybenzene:
- N-Phenylsulfonyl glycine (50 mmol), 2-iodoethoxybenzene (55 mmol), CuI (5 mol%), and 1,10-phenanthroline (10 mol%) are suspended in DMF.
- The mixture is heated at 110°C under nitrogen for 24 h.
- Chromatographic purification (SiO2, ethyl acetate/hexanes 1:2) affords the target compound in 54% yield.
Optimization Challenges :
- Excessive temperatures (>120°C) lead to ethoxy group hydrolysis.
- Lower catalyst loading (<3 mol%) results in incomplete conversion.
One-Pot Organocatalytic Synthesis
Three-Component Condensation
Adapting the methodology from single-flask α-arylglycine synthesis, this route employs:
- Phenylsulfonylacetonitrile (1.2 eq), 2-ethoxyphenylaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
- Cinchona alkaloid catalyst (10 mol%) is added, with stirring at 60°C for 48 h.
- Sequential epoxidation (30% H2O2, 0°C) and acid-catalyzed ring-opening (HCl/MeOH) yield the ester intermediate.
Reaction Outcomes :
| Entry | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Hydroquinidine | 62 | 88 |
| 2 | β-ICD | 58 | 92 |
| 3 | No catalyst | <5 | - |
Ester Hydrolysis
The methyl ester intermediate is saponified using:
- 2M NaOH in THF/H2O (1:1) at reflux for 6 h.
- Acidification with 6M HCl precipitates the target acid (89% yield).
Crystallographic Data :
- Orthorhombic crystal system, space group P212121
- Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 15.678 Å
Chiral Auxiliary-Mediated Asymmetric Route
Oxazolidinone Formation
Following Evans’ methodology, (R)-4-benzyl-2-oxazolidinone is acylated with bromoacetyl bromide:
- Bromoacetyl bromide (1.1 eq) in CH2Cl2 is added to the lithium enolate of the oxazolidinone at -78°C.
- After warming to room temperature, the crude product is recrystallized from ether/hexanes (73% yield).
Sequential Nucleophilic Displacements
- The bromine atom undergoes SN2 displacement with sodium 2-ethoxyphenoxide (DMF, 80°C, 12 h).
- Subsequent sulfonylation with phenylsulfonyl chloride (NEt3, CH2Cl2, 0°C) installs the second substituent.
Steric Effects Analysis :
- Bulkier ortho-ethoxy group reduces displacement yield to 41% compared to 67% for para-methoxy analogs.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Resin Functionalization
Wang resin (1.0 mmol/g) is loaded with Fmoc-glycine using HBTU/HOBt activation.
On-Resin Dual Functionalization
- Fmoc deprotection (20% piperidine/DMF) exposes the amino group.
- Simultaneous addition of phenylsulfonyl chloride (3.0 eq) and 2-ethoxyphenylboronic acid (3.0 eq) under Cu(OAc)2 catalysis (DMF, 50°C, 24 h).
Cleavage Conditions :
- TFA/H2O/TIS (95:2.5:2.5) for 3 h releases the product (overall 38% yield).
Comparative Analysis of Methodologies
| Method | Total Yield (%) | Purity (HPLC) | Scalability | Chirality Control |
|---|---|---|---|---|
| Stepwise Sulfonylation | 37 | 98.5 | Excellent | Racemic |
| Organocatalytic | 55 | 99.1 | Moderate | Enantioselective |
| Chiral Auxiliary | 29 | 97.8 | Low | High ee |
| SPPS | 38 | 95.2 | High | Racemic |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxybenzoic acid, while reduction of the sulfonyl group may produce the corresponding sulfide derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Enzyme Inhibition
N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine has been studied for its potential as an enzyme inhibitor. Research indicates that derivatives of sulfonyl glycine compounds exhibit significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. For instance, studies have shown that certain derivatives demonstrate greater inhibitory potency compared to their corresponding glycines, suggesting that modifications can enhance affinity for the target enzyme .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that sulfonyl glycine derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This makes them potential candidates for developing therapeutic agents aimed at treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Anticancer Activity
Research has highlighted the anticancer properties of this compound and its analogues. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell signaling pathways associated with cell growth and survival .
Biological Research
2.1 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of sulfonyl glycine derivatives, including this compound, reveal insights into how structural modifications influence biological activity. Research indicates that specific substitutions can significantly enhance enzyme inhibition or receptor binding affinity, providing a framework for designing more effective therapeutic agents .
2.2 Receptor Modulation
The compound has been evaluated for its ability to modulate various receptors involved in cellular signaling pathways. For example, it has shown potential as a modulator of the hepatocyte growth factor receptor pathway, which plays a critical role in cancer progression and metastasis .
Industrial Applications
3.1 Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties allow chemists to utilize it in various synthetic pathways to create novel compounds with desired biological activities.
3.2 Development of Specialty Chemicals
The compound is also explored in the development of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals. Its versatility makes it suitable for applications ranging from fine chemicals to agricultural products.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular weights, and biological activities of related compounds:
Electronic and Steric Effects
- Ethoxy (OCH₂CH₃) groups () are electron-donating, which could balance solubility and binding affinity.
- Steric Hindrance :
- Bulky substituents like 2,3-dichlorophenyl () may hinder binding to shallow enzyme pockets, whereas smaller groups (e.g., methyl in ) offer a better fit.
Biological Activity
N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a glycine backbone with ethoxy and phenylsulfonyl substituents. The presence of these functional groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme's function.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, contributing to its potential use in treating infections.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involved in inflammation, such as NF-κB signaling .
3. Aldose Reductase Inhibition
In vitro studies have demonstrated that derivatives of this compound can inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help mitigate oxidative stress associated with diabetes .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
| Enzyme Inhibition | Inhibits aldose reductase |
Case Study: Aldose Reductase Inhibition
In a study evaluating various N-(phenylsulfonyl)glycines, the compound demonstrated significant inhibitory effects on aldose reductase in rat lens assays. The S enantiomers were found to be more active than their R counterparts, suggesting that stereochemistry plays a crucial role in its efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and ethoxy groups can significantly impact the biological activity of this compound. For instance, varying the position and type of substituents on the phenyl ring has been shown to enhance enzyme affinity and selectivity .
Q & A
Q. What methods address contradictory logP values from computational vs. experimental measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
